molecular formula C7H12ClNO2 B1432565 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one CAS No. 1245938-95-7

1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one

Cat. No.: B1432565
CAS No.: 1245938-95-7
M. Wt: 177.63 g/mol
InChI Key: YWGXWHYIRNXEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Analysis

  • 1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one derivatives exhibit potential as antioxidants. QSAR-analysis indicates that factors like polarization, dipole moment, and molecular size significantly affect antioxidant activity. Molecules with smaller volume and surface area show higher antioxidant activity (Drapak et al., 2019).

Corrosion Inhibition

  • Complexes involving this compound show promising corrosion inhibition properties on mild steel, as indicated by electrochemical studies. This opens a bridge between coordination chemistry and corrosion engineering (Das et al., 2017).

Organometallic Chemistry

  • The compound has applications in organometallic chemistry, particularly in the synthesis of palladium(II) and mercury(II) complexes. These complexes are structurally characterized and show unique bonding and molecular interactions (Singh et al., 2000).

Anticonvulsive and Cholinolytic Activities

  • Derivatives of this compound exhibit significant anticonvulsive and peripheral n-cholinolytic activities, expanding its potential in neuropharmacological research (Papoyan et al., 2011).

Microwave-Assisted Synthesis

  • This compound is utilized in microwave-assisted synthetic routes for Mannich bases. This environmentally friendly methodology offers an alternative for the synthesis of mono- and disubstituted Mannich bases (Aljohani et al., 2019).

Potential Analgesic Applications

  • The compound's derivatives are explored for their potential as powerful synthetic opiates, targeting opioid receptors. This is based on docking studies and asymmetric synthesis methods (Borowiecki, 2022).

X-Ray Crystal Structure and Hirshfeld Analysis

  • The compound is studied for its molecular packing and interactions using X-ray crystal structure and Hirshfeld analysis. This contributes to understanding its molecular geometry and intermolecular interactions (Al-Majid et al., 2020).

Synthesis of Novel Derivatives

  • Research includes the synthesis of novel derivatives containing the this compound structure, which exhibit various chemical properties and potential applications in different fields of chemistry (Bhat et al., 2018).

Properties

IUPAC Name

1-[2-(chloromethyl)morpholin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGXWHYIRNXEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.